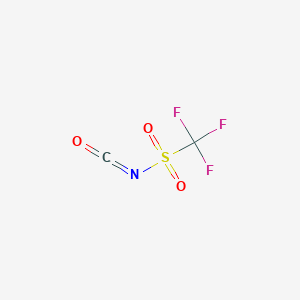

trifluoromethanesulfonyl isocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trifluoromethanesulfonyl isocyanate is a versatile chemical compound with the formula CF₃SO₂NCO. It is a colorless, crystalline substance that is a derivative of isocyanate. The trifluoromethylsulfonyl group (CF₃SO₂-) in this compound is a strong electron-withdrawing group, imparting unique properties to trifluoromethylsulfonyl isocyanate. This compound has gained popularity in various fields of research and industry due to its unique chemical properties and reactivity.

Wirkmechanismus

Target of Action

Trifluoromethanesulfonyl isocyanate, also known as trifluoromethylsulfonyl isocyanate or trifluoromethane-sulfonyl isocyanate, is primarily used in the field of organic chemistry as a reagent . Its primary targets are various organic compounds, particularly those containing nucleophilic oxygen atoms .

Mode of Action

The compound is involved in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It is used to efficiently synthesize triflates and triflamides . The compound’s mode of action involves the exchange of a fluoride ion at the electrophilic sulfur center of the molecule .

Biochemical Pathways

The SuFEx chemistry allows selective and efficient installation of linkages around the S(VI) core . This chemistry has enabled a range of applications in synthesis and materials . Various OH-containing materials of different acidities and nucleophilicities have been shown to react cleanly at the sulfur center, transforming them into useful electrophiles for further derivatization .

Result of Action

The result of the action of this compound is the formation of new compounds through the SuFEx reaction . For example, it can convert aliphatic alcohols into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other reactive species.

Vorbereitungsmethoden

trifluoromethanesulfonyl isocyanate can be synthesized from various starting materials. One common method involves the reaction of trifluoromethylsulfonyl chloride with hydroxylamine hydrochloride in nitromethane. Another method includes the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides . Industrial production methods often involve the use of nonphosgene approaches, which are safer and more environmentally friendly compared to traditional phosgene-based methods .

Analyse Chemischer Reaktionen

trifluoromethanesulfonyl isocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts readily with nucleophiles such as alcohols, amines, and thiols to form urea derivatives.

Thiol-Isocyanate Click Reactions: This compound is used in thiol-isocyanate click reactions to form thiourethanes

Hydrolysis: It reacts with water to form carbamate or imidic acid.

Common reagents and conditions used in these reactions include polar organic solvents like acetone, acetonitrile, and dichloromethane. Major products formed from these reactions include urea derivatives and thiourethanes .

Wissenschaftliche Forschungsanwendungen

trifluoromethanesulfonyl isocyanate has extensive applications in scientific research due to its unique properties:

Chemistry: It is used in the synthesis of diverse compounds, facilitating advancements in organic chemistry.

Biology: It is employed in the modification of imide groups in hybrid gel polymer electrolytes, enhancing ionic conductivity and electrochemical stability.

Medicine: It is used in drug discovery and development, particularly in the synthesis of trifluoromethylated pharmaceutical compounds.

Industry: It is used in the production of advanced materials, including polymeric surfaces and microcapsules

Vergleich Mit ähnlichen Verbindungen

trifluoromethanesulfonyl isocyanate can be compared with other trifluoromethylated compounds such as:

Trifluoromethyltrimethylsilane (TMSCF₃): Used as a nucleophilic trifluoromethylating agent.

Sodium Trifluoroacetate: Used for trifluoromethylations of aromatic halides.

Trifluoroiodomethane: Used in aromatic coupling reactions.

The uniqueness of trifluoromethylsulfonyl isocyanate lies in its strong electron-withdrawing trifluoromethylsulfonyl group, which imparts higher reactivity and stability in its reactions compared to other trifluoromethylated compounds.

Biologische Aktivität

Trifluoromethanesulfonyl isocyanate (TFMSI) is a compound of significant interest in the field of organic chemistry and materials science due to its unique reactivity and potential applications. This article explores the biological activity of TFMSI, including its toxicological profile, mechanisms of action, and implications for human health.

TFMSI is characterized by the following chemical structure and properties:

- Chemical Formula : C₂F₃NO₃S

- Molecular Weight : 201.1 g/mol

- CAS Number : 12636795

- Physical State : Colorless liquid with a pungent odor

Isocyanates, including TFMSI, are known to react with nucleophilic sites in biological molecules, leading to various biological effects. The primary mechanisms include:

- Protein Modification : Isocyanates can form stable adducts with proteins, potentially altering their function and leading to immunogenic responses.

- Respiratory Sensitization : Exposure to isocyanates has been linked to occupational asthma, where sensitization occurs due to inhalation of vapors or aerosols containing these compounds .

Acute Effects

Exposure to TFMSI can result in acute toxicity symptoms, which may include:

- Respiratory Irritation : Symptoms such as coughing, wheezing, and shortness of breath can arise from inhalation exposure.

- Dermal Irritation : Skin contact may lead to irritation or sensitization reactions.

Chronic Effects

Chronic exposure to isocyanates can lead to more severe health issues:

- Occupational Asthma : Studies indicate a strong correlation between isocyanate exposure and the development of asthma in workers .

- Potential Carcinogenicity : While direct evidence for TFMSI's carcinogenicity is limited, many isocyanates are classified as potential human carcinogens due to their reactivity and ability to form adducts with DNA .

Case Studies

-

Occupational Exposure in Manufacturing :

A study involving workers at a manufacturing facility revealed that those exposed to TFMSI exhibited higher rates of respiratory symptoms compared to unexposed individuals. The mean time-weighted average exposure was significantly correlated with the onset of asthma-like symptoms . -

Biological Monitoring :

Research on biological monitoring for isocyanates highlighted the utility of measuring urinary metabolites as indicators of exposure. Elevated levels of isocyanate-derived diamines in urine were associated with increased respiratory symptoms among workers exposed to TFMSI .

Data Table: Biological Effects of this compound

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3NO3S/c3-2(4,5)10(8,9)6-1-7 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAMMLMNJOOSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)C(F)(F)F)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.